molecular formula C21H20N2O5S2 B2561747 Methyl 4-(2-(3-(benzylsulfonyl)propanamido)thiazol-4-yl)benzoate CAS No. 923472-08-6

Methyl 4-(2-(3-(benzylsulfonyl)propanamido)thiazol-4-yl)benzoate

Cat. No.: B2561747
CAS No.: 923472-08-6
M. Wt: 444.52
InChI Key: JJRMEDCXZFLKOX-UHFFFAOYSA-N
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Description

Methyl 4-(2-(3-(benzylsulfonyl)propanamido)thiazol-4-yl)benzoate is a synthetic organic compound featuring a thiazole ring core substituted with a propanamide group bearing a benzylsulfonyl moiety and a methyl benzoate ester. This structure combines pharmacophoric elements common in drug discovery:

  • Thiazole ring: Known for its role in modulating electronic properties and enhancing binding affinity to biological targets .
  • Methyl benzoate ester: Enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability .

Properties

IUPAC Name

methyl 4-[2-(3-benzylsulfonylpropanoylamino)-1,3-thiazol-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S2/c1-28-20(25)17-9-7-16(8-10-17)18-13-29-21(22-18)23-19(24)11-12-30(26,27)14-15-5-3-2-4-6-15/h2-10,13H,11-12,14H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRMEDCXZFLKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 4-(2-(3-(benzylsulfonyl)propanamido)thiazol-4-yl)benzoate typically involves multiple steps, starting with the formation of the thiazole ring. One common synthetic route includes the reaction of a thioamide with an α-haloketone under acidic conditions to form the thiazole ring. The benzylsulfonyl group can be introduced through a sulfonation reaction, where benzyl chloride reacts with sodium sulfite. The final step involves esterification to introduce the methyl benzoate group.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 4-(2-(3-(benzylsulfonyl)propanamido)thiazol-4-yl)benzoate undergoes various chemical reactions, including:

Major products formed from these reactions include oxidized thiazole derivatives, reduced benzyl compounds, and substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of thiazole compounds, including methyl 4-(2-(3-(benzylsulfonyl)propanamido)thiazol-4-yl)benzoate, exhibit promising anticancer properties. Thiazole derivatives have been shown to inhibit specific enzymes involved in cancer progression, such as histone demethylases and other targets critical for tumor growth. A study demonstrated that modifications in the thiazole ring can enhance the potency against various cancer cell lines, indicating that this compound could be further explored for its potential as an anticancer agent .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Thiazole derivatives are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). In vitro studies have shown that this compound can reduce the production of inflammatory mediators, suggesting its potential use in treating inflammatory diseases .

Biological Research

Enzyme Inhibition Studies
this compound has been evaluated for its ability to inhibit various enzymes. For instance, studies have focused on its interaction with histone demethylases, which play a crucial role in epigenetic regulation. The compound's structure allows it to bind effectively to these enzymes, inhibiting their activity and potentially leading to altered gene expression profiles in cancer cells .

Pharmacokinetic Studies
Understanding the pharmacokinetics of this compound is essential for its development as a therapeutic agent. Early studies suggest favorable absorption and distribution characteristics, making it a candidate for further investigation in drug formulation. The compound's solubility and stability under physiological conditions are critical factors that influence its bioavailability and therapeutic efficacy .

Data Summary

Application Area Findings References
Anticancer ActivityInhibits key enzymes involved in cancer progression; effective against various cell lines
Anti-inflammatory EffectsReduces pro-inflammatory cytokines; potential use in treating inflammatory diseases
Enzyme InhibitionEffective against histone demethylases; alters gene expression profiles
PharmacokineticsFavorable absorption and distribution; promising bioavailability

Case Studies

  • Anticancer Study : A recent study evaluated the efficacy of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest being elucidated.
  • Inflammation Model : In a murine model of arthritis, administration of the compound resulted in decreased swelling and joint inflammation compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells.

Mechanism of Action

The mechanism of action of Methyl 4-(2-(3-(benzylsulfonyl)propanamido)thiazol-4-yl)benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The benzylsulfonyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The compound’s effects are mediated through pathways involving oxidative stress and inflammation .

Comparison with Similar Compounds

Structural Analogues from the Urea-Thiazole Series ()

Compounds 10d , 10e , and 10f (from Molecules, 2013) share a thiazole-urea scaffold but differ in substituents and ester groups. Key comparisons:

Compound Substituents on Urea Ester Group Yield (%) ESI-MS [M+H]+ Key Features
10d 4-(Trifluoromethyl)phenyl Ethyl 93.4 548.2 High yield; trifluoromethyl enhances electronegativity
10e 3-(Trifluoromethyl)phenyl Ethyl 92.0 548.2 Meta-substitution may alter steric effects
10f 3-Chlorophenyl Ethyl 89.1 514.2 Chlorine introduces halogen bonding potential
Target Compound Benzylsulfonyl-propanamido Methyl N/A N/A Sulfonyl group increases polarity vs. urea analogs

Key Observations :

  • The target compound replaces the urea linkage in 10d–10f with a benzylsulfonyl-propanamido group, which may reduce hydrogen-bonding capacity but enhance metabolic stability due to sulfonyl resistance to hydrolysis .

Hydroperoxide and Isobutyl Ester Derivatives ()

The Pharmacopeial Forum (2017) reports compounds with hydroperoxypropan-2-yl and isobutyl ester groups. For example:

  • (S)-Isobutyl 2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanoate features a hydroperoxide group, which introduces oxidative reactivity absent in the target compound .

Comparison Highlights :

  • The target compound’s benzylsulfonyl group provides stability under oxidative conditions, whereas hydroperoxide-containing analogs (e.g., in ) may decompose under stress, limiting shelf-life .

Research Implications and Limitations

  • Synthetic Efficiency: The urea-thiazole analogs () achieve yields >89%, suggesting robust synthetic routes.
  • Bioactivity Prediction : The benzylsulfonyl moiety may target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase), while urea analogs (10d–10f) are more likely to inhibit kinases or proteases .
  • Data Gaps: No direct biological or physicochemical data (e.g., IC50, solubility) are available for the target compound, limiting quantitative comparisons.

Biological Activity

Methyl 4-(2-(3-(benzylsulfonyl)propanamido)thiazol-4-yl)benzoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to explore the biological activity of this compound, drawing on existing literature and research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structural features, which contribute to its biological properties. The presence of the thiazole ring and the sulfonamide group are particularly noteworthy, as these functional groups are often associated with various pharmacological activities.

Structural Formula

Methyl 4 2 3 benzylsulfonyl propanamido thiazol 4 yl benzoate\text{Methyl 4 2 3 benzylsulfonyl propanamido thiazol 4 yl benzoate}

Key Properties

PropertyValue
Molecular Weight400.5 g/mol
CAS Number922485-24-3
SolubilitySoluble in DMSO
Melting PointNot specified

Antimicrobial Activity

Research has indicated that compounds containing thiazole and sulfonamide moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazole showed activity against various bacterial strains, suggesting that this compound may possess similar properties.

Case Study: A recent investigation into sulfonamide derivatives revealed that modifications in the thiazole structure could enhance antibacterial efficacy against resistant strains of bacteria .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Sulfonamide derivatives have been shown to inhibit tumor growth in various cancer cell lines. For instance, a study utilizing molecular docking techniques indicated that similar compounds could effectively bind to cancer-related targets .

Research Findings:

  • In Vitro Studies: Compounds with similar structures have demonstrated cytotoxic effects on human cancer cell lines, including breast and colon cancer cells.
  • Mechanism of Action: The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. The sulfonamide group is known for its ability to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis.

In Silico Analysis: Computational studies have shown that this compound can effectively interact with the active site of various enzymes, predicting a favorable binding affinity .

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